molecular formula C17H20N4O3 B5649979 4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B5649979
M. Wt: 328.4 g/mol
InChI Key: AGWCXKDDXQGUOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-benzodiazepine derivatives, such as the compound , often involves multi-step reactions that can include Ugi four-component condensation followed by cyclization processes. For instance, a general synthesis approach for 1,4-benzodiazepine-2,5-diones involves using convertible isocyanides in Ugi condensation and subsequent acid-activated cyclization, providing a versatile method for constructing the benzodiazepine core structure (Keating & Armstrong, 1996).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by fused six- and seven-membered rings, which can be linked to various chains and functional groups, leading to diverse molecular architectures. For example, some structures include additional rings, such as isoxazoline and phenyl rings, connected via a methylene group, with the seven-membered ring often adopting a boat conformation (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepine derivatives can undergo various chemical reactions, including coupling reactions, selective alkylations, and cyclizations, to introduce different substituents and functional groups at specific positions on the core structure. These reactions are crucial for modifying the compound's chemical properties and biological activity. For instance, coupling reactions of isatoic anhydride with alpha-amino esters have been used to construct the core structure of 1,4-benzodiazepine-2,5-diones, with subsequent selective alkylations providing derivatives with substituents at the C3-, N1-, and N4-positions (Cheng et al., 2006).

properties

IUPAC Name

1-methyl-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11(2)8-15-18-14(19-24-15)9-21-10-16(22)20(3)13-7-5-4-6-12(13)17(21)23/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCXKDDXQGUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2CC(=O)N(C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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